molecular formula C9H16BF3KNO2 B1489181 potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide CAS No. 1430219-72-9

potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide

Cat. No.: B1489181
CAS No.: 1430219-72-9
M. Wt: 277.14 g/mol
InChI Key: ZZTWIERFLVKQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is a chemical compound with the molecular formula C₉H₁₆BF₃KNO₂ and a molecular weight of 277.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butoxycarbonyl-protected pyrrolidine moiety. It is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is known to participate in these reactions, enhancing the efficiency and selectivity of the coupling process . Additionally, it interacts with palladium catalysts, which are essential for the cross-coupling reactions .

Cellular Effects

Potassium 1-Boc-pyrrolidine-3-trifluoroborate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in these pathways . This compound can also impact gene expression, leading to changes in cellular metabolism and function . Studies have shown that Potassium 1-Boc-pyrrolidine-3-trifluoroborate can alter the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of Potassium 1-Boc-pyrrolidine-3-trifluoroborate involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity and function . For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its binding interactions, enhancing its efficacy in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation of Potassium 1-Boc-pyrrolidine-3-trifluoroborate can lead to a decrease in its efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Potassium 1-Boc-pyrrolidine-3-trifluoroborate vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, leading to cellular damage and dysfunction . Studies have identified specific dosage thresholds for Potassium 1-Boc-pyrrolidine-3-trifluoroborate, beyond which its effects become detrimental to cellular health .

Metabolic Pathways

Potassium 1-Boc-pyrrolidine-3-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The trifluoroborate moiety in Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a crucial role in its interactions with metabolic enzymes, enhancing its efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, Potassium 1-Boc-pyrrolidine-3-trifluoroborate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of Potassium 1-Boc-pyrrolidine-3-trifluoroborate within cells can influence its activity and function, enhancing its efficacy in biochemical reactions .

Subcellular Localization

Potassium 1-Boc-pyrrolidine-3-trifluoroborate exhibits specific subcellular localization, which can affect its activity and function . This compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Potassium 1-Boc-pyrrolidine-3-trifluoroborate is crucial for its interactions with biomolecules, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of 1-[(tert-butoxy)carbonyl]pyrrolidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is unique due to its specific combination of a trifluoroborate group and a tert-butoxycarbonyl-protected pyrrolidine moiety. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWIERFLVKQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430219-72-9
Record name Borate(1-), [1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430219-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium {1-[(t-butoxy)carbonyl]pyrrolidin-3-yltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Reactant of Route 2
Reactant of Route 2
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Reactant of Route 3
Reactant of Route 3
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Reactant of Route 4
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Reactant of Route 5
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Reactant of Route 6
Reactant of Route 6
potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.